1-(5-Phenylpyrimidin-2-YL)ethan-1-amine
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Overview
Description
1-(5-Phenylpyrimidin-2-YL)ethan-1-amine is an organic compound with the molecular formula C12H13N3 and a molecular weight of 199.25 g/mol . This compound features a pyrimidine ring substituted with a phenyl group at the 5-position and an ethanamine group at the 2-position. It is a primary amine, which means it has one alkyl or aryl group attached to the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Phenylpyrimidin-2-YL)ethan-1-amine can be achieved through various methods. One common approach involves the reaction of 5-phenylpyrimidine-2-carbaldehyde with an amine source under reductive amination conditions. This process typically uses a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reductive amination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as crystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
1-(5-Phenylpyrimidin-2-YL)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The phenyl and pyrimidine rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl or pyrimidine derivatives.
Scientific Research Applications
1-(5-Phenylpyrimidin-2-YL)ethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(5-Phenylpyrimidin-2-YL)ethan-1-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can influence various biochemical pathways, leading to desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-(5-methylpyrimidin-2-yl)ethan-1-amine: Similar structure with a methyl group instead of a phenyl group.
1-(pyridin-2-yl)ethan-1-imine: Contains a pyridine ring instead of a pyrimidine ring.
N-phenylpyrimidin-2-amine: Lacks the ethanamine group.
Uniqueness
1-(5-Phenylpyrimidin-2-YL)ethan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
944900-07-6 |
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Molecular Formula |
C12H13N3 |
Molecular Weight |
199.25 g/mol |
IUPAC Name |
1-(5-phenylpyrimidin-2-yl)ethanamine |
InChI |
InChI=1S/C12H13N3/c1-9(13)12-14-7-11(8-15-12)10-5-3-2-4-6-10/h2-9H,13H2,1H3 |
InChI Key |
DXRNTIADHPCQCP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC=C(C=N1)C2=CC=CC=C2)N |
Origin of Product |
United States |
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